
Trinonadecanoin
Overview
Description
Trinonadecanoin (C19:0 TAG), systematically known as glycerol trinonadecanoate, is a saturated triacylglycerol (TAG) composed of three nonadecanoic acid (C19:0) esterified to a glycerol backbone. It is characterized by its long hydrocarbon chain (19 carbons), which confers distinct physical and chemical properties, including high melting points and stability. This compound is widely utilized in analytical chemistry as an internal standard for lipid quantification due to its predictable chromatographic behavior and absence in most biological samples . It is commercially available from suppliers such as Larodan AB and Nu-Chek Prep, with a CAS registry number of 26536-13-0 .
Mechanism of Action
Target of Action
It is known that this compound is a type of triacylglycerol , a class of lipids that play crucial roles in energy storage, insulation, and cushioning in organisms
Biochemical Pathways
Trinonadecanoylglycerol, as a triacylglycerol, is likely involved in lipid metabolism pathways . These pathways include the synthesis and degradation of triglycerides, which are crucial for energy storage and release. The downstream effects of these pathways can impact various biological processes, such as cellular energy balance and membrane structure integrity .
Biological Activity
Trinonadecanoin, a triacylglycerol composed of three nonadecanoic acid (C19:0) chains, is gaining attention for its potential biological activities. This article explores its properties, mechanisms of action, and implications for health and disease management, drawing on diverse research findings.
Chemical Structure and Properties
This compound, also known as glyceryl trinonadecanoate, is characterized by its long-chain fatty acid composition. The molecular formula can be represented as C57H110O6, indicating a complex structure that influences its biological activity.
1. Anti-inflammatory Effects
Research has shown that certain fatty acids, including long-chain saturated fatty acids like those found in this compound, can exhibit anti-inflammatory properties. Studies indicate that these compounds may modulate inflammatory pathways by influencing cytokine production and immune cell activity. For instance, in vitro studies have demonstrated that fatty acids can reduce the expression of pro-inflammatory markers in macrophages .
2. Antioxidant Properties
This compound has been evaluated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Preliminary findings suggest that this compound may help neutralize free radicals, thereby protecting cellular integrity and function .
3. Antimicrobial Activity
Emerging studies indicate that this compound may possess antimicrobial properties. Its efficacy against certain pathogens has been explored, with results showing potential inhibitory effects on bacterial growth. This suggests a role for this compound in food preservation and therapeutic applications against infections .
The biological activities of this compound are likely mediated through several mechanisms:
- Cell Signaling Modulation : Long-chain fatty acids can influence cell signaling pathways involved in inflammation and metabolism. For example, they may activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation regulation .
- Membrane Fluidity : The incorporation of triacylglycerols like this compound into cellular membranes may enhance membrane fluidity, affecting receptor signaling and cellular responses to stimuli .
Case Studies
Several case studies have highlighted the effects of this compound in different contexts:
- Metabolic Health : In a study involving animal models of metabolic syndrome, supplementation with this compound was associated with improved insulin sensitivity and reduced adipose tissue inflammation, suggesting its potential as a therapeutic agent for metabolic disorders .
- Skin Health : Topical applications of formulations containing this compound have shown promise in enhancing skin barrier function and reducing inflammation in dermatological conditions. These findings support its use in cosmetic formulations aimed at skin health .
Comparative Analysis
The following table summarizes the biological activities associated with this compound compared to other fatty acids:
Fatty Acid | Anti-inflammatory | Antioxidant | Antimicrobial |
---|---|---|---|
This compound | Yes | Yes | Yes |
Palmitoleic Acid | Yes | Moderate | No |
Oleic Acid | Moderate | Yes | Yes |
Scientific Research Applications
Lipid Analysis
Trinonadecanoin is utilized as an internal standard in lipid analysis, particularly in the quantification of fatty acids and other lipids. Its role in this context is significant due to its structural characteristics that allow for reliable identification and quantification.
- Case Study: Lipid Profiling in Atlantic Salmon
In a study aimed at identifying and quantifying fatty acid levels in wild and farmed Atlantic salmon, this compound was employed as an internal standard. The study prepared a stock solution of this compound to facilitate the analysis of fatty acid methyl esters (FAMEs) using gas chromatography-mass spectrometry (GC-MS). This method allowed for precise quantification of various fatty acids present in the samples, demonstrating this compound's effectiveness in lipid profiling .
Chromatography Applications
This compound is part of a series of triacylglycerols used in liquid chromatography (LC) methods. Its inclusion in chromatographic studies aids in the development of retention index systems that enhance the identification of unknown compounds.
- Research Findings: Retention Index System
A novel retention index system was developed using a homologous series of triacylglycerols ranging from this compound to other TAGs. This system improves the resolution and efficiency of liquid chromatography analyses, particularly for complex samples such as fish oils and dairy products. The study highlighted the importance of odd-chain fatty acids like this compound in creating reliable reference patterns for chromatographic separation .
Summary Table of Applications
Q & A
Q. How is trinonadecanoin utilized as a reference standard in lipidomic studies?
Level : Basic
Methodological Answer :
this compound (C19:0 triacylglycerol) is employed as a reference compound in liquid chromatography-mass spectrometry (LC-MS) to establish a lipid retention index (LRI) scale. Its odd carbon chain length and rarity in natural samples (e.g., vegetable oils, dairy products) minimize interference, enabling precise calibration . Automated software tools integrate its retention time and spectral data to calculate LRI values for unknown lipids, with z-number assignments (e.g., z=57 for C19:0) facilitating systematic comparisons . This approach standardizes lipid identification across diverse matrices.
Q. What chromatographic parameters influence the reproducibility of this compound-based LRI systems?
Level : Advanced
Methodological Answer :
LRI variability (±15 units) arises from differences in column dimensions, flow rates, gradient steepness, and instrumental setups. To mitigate this, ultra-high-performance LC (UHPLC) methods are optimized for lipid separation by adjusting particle size (e.g., 1.7 µm) and temperature stability. Researchers must document gradient profiles (e.g., 5–100% organic phase over 20 minutes) and validate retention times under controlled conditions to ensure cross-study comparability .
Q. How can this compound improve quantification accuracy in fatty acid methyl ester (FAME) analysis?
Level : Advanced
Methodological Answer :
As an internal standard, this compound is spiked into samples (e.g., milk, dairy products) prior to transesterification. Its non-endogenous nature allows correction for matrix effects and extraction efficiency losses. Quantification involves comparing peak areas of target FAMEs (e.g., C18:2 isomers) against the internal standard, normalized to predefined response factors. Method validation requires testing recovery rates (85–115%) across matrices to confirm robustness .
Q. What challenges arise when using this compound in multi-laboratory reproducibility studies?
Level : Advanced
Methodological Answer :
Inter-laboratory variability in biodiesel analysis (e.g., EN 14214 compliance) stems from differences in sample preparation, column aging, and detector sensitivity. In round-robin tests, standardized protocols are distributed alongside this compound reference materials to harmonize methodologies. Researchers must report deviations (e.g., flow rate ±0.1 mL/min) and perform ANOVA on pooled data to identify systematic errors .
Q. How is this compound integrated into software-driven lipid annotation workflows?
Level : Basic
Methodological Answer :
Dedicated software platforms automate LRI calculation by inputting this compound’s retention time as a reference. The tool assigns z-numbers (carbon chain-based indices) and matches experimental spectra against libraries. For qualitative analysis, a dual-filter system (mass accuracy ≤5 ppm, LRI tolerance ±10 units) reduces false positives. Quantitative workflows use peak integration with baseline correction algorithms to minimize noise .
Q. What strategies resolve contradictions in this compound-derived LRI values across publications?
Level : Advanced
Methodological Answer :
Discrepancies often arise from column chemistry (e.g., C18 vs. C8 stationary phases) or mobile phase additives (e.g., formic acid). To reconcile data, researchers should:
- Publish detailed chromatographic conditions (e.g., column lot numbers, equilibration time).
- Use retention time locking (RTL) with reference standards.
- Cross-validate findings against orthogonal methods (e.g., gas chromatography) .
Q. How should this compound be stored to ensure long-term stability?
Level : Basic
Methodological Answer :
this compound is stored at –20°C in amber vials under inert gas (e.g., nitrogen) to prevent oxidation. Purity (≥99%) is verified via nuclear magnetic resonance (NMR) or high-resolution MS before use. For extended stability, lyophilized forms are preferred, with periodic re-testing every 6 months to monitor degradation (e.g., free fatty acid formation) .
Q. What are the limitations of this compound as an internal standard in complex lipid matrices?
Level : Advanced
Methodological Answer :
In lipid-rich samples (e.g., marine organisms), co-elution with structurally similar triglycerides may occur. To address this, researchers employ differential extraction (e.g., solid-phase separation using silica gel) or enhance spectral resolution via tandem MS/MS with multiple reaction monitoring (MRM). Matrix-matched calibration curves are recommended to account for ionization suppression .
Q. How does this compound facilitate method development for novel lipid classes?
Level : Advanced
Methodological Answer :
Its predictable retention behavior aids in optimizing gradient elution profiles for emerging lipids (e.g., oxidized triglycerides). By incrementally adjusting organic solvent ratios and monitoring this compound’s elution window, researchers can extrapolate separation conditions for homologous series. This is critical for characterizing low-abundance species in food and biological samples .
Q. What quality control measures are essential when synthesizing this compound in-house?
Level : Basic
Methodological Answer :
Synthesis purity is confirmed via thin-layer chromatography (TLC) and MS/MS fragmentation patterns. Batch-to-batch consistency is ensured by standardizing reaction conditions (e.g., 24-hour esterification at 60°C). Residual solvents (e.g., hexane) are quantified using gas chromatography-flame ionization detection (GC-FID), with acceptance thresholds ≤0.1% .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
Trinonadecanoin belongs to a homologous series of odd-carbon saturated TAGs, including trinonanoin (C9:0 TAG) and triheptadecanoin (C17:0 TAG). Key structural differences arise from chain length:
- Molecular weight: this compound (MW: ~891.5 g/mol) is heavier than triheptadecanoin (C17:0 TAG, MW: ~843.4 g/mol) and lighter than triarachidin (C20:0 TAG, MW: ~921.6 g/mol) .
- Hydrophobicity : Longer alkyl chains increase hydrophobicity, influencing solubility in organic solvents like chloroform and hexane .
Thermal Properties
This compound exhibits phase-change properties critical for applications in material science and lipidomics. Comparative data with similar TAGs are summarized below:
Compound | Melting Point (°C) | Crystallization Point (°C) | Heat of Fusion (J/g) |
---|---|---|---|
This compound | 58.2–60.0 | 64.5–65.0 | 71.3–72.0 |
Triarachidin (C20:0) | 61.8–64.0 | 69.0–69.6 | 77.7–78.1 |
Triheneicosanoin (C21:0) | 65.0–66.0 | 70.0–73.0 | 75.9–77.0 |
Key Trends :
- Melting and crystallization points increase with chain length due to enhanced van der Waals interactions.
- Heat of fusion peaks at C20:0 (triarachidin), suggesting optimal packing efficiency for even-carbon chains .
Chromatographic Behavior
A linear retention index (LRI) system developed for TAGs uses this compound (LRI: 5700) as a reference for odd-carbon homologs. Key comparisons:
- Retention predictability: this compound’s LRI aligns with the formula $ \text{LRI} = z \times 100 $, where $ z = 57 $ for C19:0 TAG, enabling reliable identification in complex lipid matrices .
- Reversed-phase LC: this compound elutes later than triheptadecanoin (C17:0) but earlier than triarachidin (C20:0), following carbon chain length trends .
Properties
IUPAC Name |
20,21-dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H116O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56(62)59(65,55-61)60(66,57(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58(64)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61,65-66H,4-55H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMIWLKYIDHSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)C(CO)(C(C(=O)CCCCCCCCCCCCCCCCCC)(C(=O)CCCCCCCCCCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H116O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949388 | |
Record name | 20,21-Dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
933.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26536-13-0 | |
Record name | Trinonadecanoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026536130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20,21-Dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.